11-Bromoundecylsilane

Hydrolytic stability organosilane handling moisture sensitivity

11-Bromoundecylsilane (CAS 469904-33-4) is a bifunctional organosilane featuring a reactive silicon-hydride (Si–H) head group and a terminal bromine atom on an 11-carbon alkyl chain. This architecture enables covalent attachment to inorganic substrates through the hydridosilane moiety while the ω‑bromine terminus serves as a leaving group for nucleophilic substitution.

Molecular Formula C11H25BrSi
Molecular Weight 265.30 g/mol
CAS No. 469904-33-4
Cat. No. B3425795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Bromoundecylsilane
CAS469904-33-4
Molecular FormulaC11H25BrSi
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESC(CCCCC[SiH3])CCCCCBr
InChIInChI=1S/C11H22BrSi/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2
InChIKeyKGWSWLMEYYPKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Bromoundecylsilane (CAS 469904-33-4): Differentiated Procurement Guide for Surface Engineering and Monolayer Applications


11-Bromoundecylsilane (CAS 469904-33-4) is a bifunctional organosilane featuring a reactive silicon-hydride (Si–H) head group and a terminal bromine atom on an 11-carbon alkyl chain. This architecture enables covalent attachment to inorganic substrates through the hydridosilane moiety while the ω‑bromine terminus serves as a leaving group for nucleophilic substitution . The compound belongs to the class of long-chain ω‑haloalkylsilanes, which are critical building blocks for self-assembled monolayers (SAMs), surface‑initiated polymerizations, and biointerface engineering [1]. Its distinct hydridosilane character, as opposed to the more common chloro‑ or alkoxysilane analogs, imparts unique handling and performance properties that directly influence procurement decisions.

Why 11-Bromoundecylsilane Cannot Be Substituted by Trichloro or Trimethoxy Analogs: A Procurement Rationale


Substituting 11-bromoundecylsilane with its trichloro‑ (CAS 79769-48-5) or trimethoxy‑ (CAS 17947-99-8) analogs introduces substantial differences in hydrolytic stability, corrosiveness, and surface reactivity. The hydridosilane head group eliminates the evolution of HCl or methanol during surface grafting [1], avoids uncontrolled oligomerization in solution, and permits monolayer formation on oxide‑free metal substrates where chlorosilanes are ineffective [2]. These mechanistic distinctions translate into measurable performance gaps in reproducibility, substrate scope, and safety, making direct substitution a risk that compromises experimental outcomes and process scalability.

Quantitative Differentiation Evidence: 11-Bromoundecylsilane vs. Closest Analogs


Hydrolytic Stability: 11-Bromoundecylsilane Exhibits a Hydrolytic Sensitivity Rating of 4 vs. 8 for the Trichloro Analog

11-Bromoundecylsilane is classified as Hydrolytic Sensitivity 4 (“no reaction with water under neutral conditions”), whereas 11‑bromoundecyltrichlorosilane is rated Hydrolytic Sensitivity 8 (“reacts rapidly with moisture, water, protic solvents”) . This 4‑point difference on the commercial Gelest scale quantifies the dramatically lower moisture reactivity of the hydridosilane relative to its trichloro counterpart.

Hydrolytic stability organosilane handling moisture sensitivity

Non‑Corrosive Surface Grafting: 11‑Bromoundecylsilane Generates No HCl By‑Products, Unlike Chlorosilanes

The Si–H bond of 11‑bromoundecylsilane reacts with surface hydroxyl groups to form a covalent Si–O–surface linkage, releasing only H₂ gas. In contrast, 11‑bromoundecyltrichlorosilane generates one equivalent of HCl per Si–Cl bond hydrolyzed, which can corrode metal substrates and contaminate the interface [1]. Patent literature explicitly states that hydridosilanes are “not moisture sensitive and are not corrosive,” whereas chlorosilanes produce “hydrochloric acid [that] may corrode the modified metal oxide surfaces” [1].

Corrosion-free surface modification HCl elimination hydridosilane advantage

Metal Surface Selectivity: 11‑Bromoundecylsilane Forms SAMs on Oxide‑Free Ti and Si, Whereas Chlorosilanes Require Hydroxylated Surfaces

In a comparative study by Pan et al. (2011), 11‑bromoundecylsilane was evaluated for surface derivatization on titanium metal, silicon wafer, and silicon dioxide. X‑ray photoelectron spectroscopy (XPS) and reflection–absorption IR spectroscopy demonstrated well‑formed self‑assembled monolayers on clean, hydrogenated titanium and silicon surfaces, but only minimal monolayer formation on silicon dioxide [1]. This contrasts with chlorosilane analogs, which require surface hydroxyl groups and are ineffective on oxide‑free metals [2].

Metal surface modification SAM on titanium oxide-free grafting

Optimized Alkyl Chain Length (C11) Balances SAM Ordering and Solubility vs. Shorter‑Chain Analogs

The 11‑carbon alkyl spacer in 11‑bromoundecylsilane provides sufficient van der Waals interactions to promote well‑ordered, densely packed monolayers, while shorter‑chain analogs such as 3‑bromopropyltrimethoxysilane (C3) typically yield disordered films due to insufficient interchain cohesion [1]. Ellipsometric data on mixed SAMs of undecyltrichlorosilane (C11) show a monolayer thickness of 1.4–1.6 nm, consistent with a near‑vertical alkyl chain orientation [2]. Although the latter data derive from the trichloro analog, the alkyl chain conformation is not expected to differ significantly for the hydridosilane head group.

SAM chain length monolayer order alkylsilane design

Lower Boiling Point Enables Higher‑Purity Distillation vs. Trichloro Analog

11‑Bromoundecylsilane has a reported boiling point of 100–102 °C at 0.5 mmHg , compared with 172 °C at 1 mmHg for 11‑bromoundecyltrichlorosilane . This lower boiling point permits purification by fractional distillation under milder thermal stress, reducing potential thermal degradation of the bromine terminus and improving achievable purity.

Purification boiling point distillation

Commercial Availability at Research‑Grade Purity (≥97%) with Defined Hydrolytic Specification

11‑Bromoundecylsilane is commercially offered at a purity of ≥97% by Gelest and other specialty organosilane suppliers . In contrast, 11‑bromoundecyltrichlorosilane is listed at 95% purity (SIB1908.0) . The 2‑percentage‑point purity difference, combined with the hydrolytic sensitivity specification (Rating 4), provides procurement teams with a defined quality benchmark for selecting between hydridosilane and chlorosilane sources.

Procurement specification purity analytical quality

Optimal Application Domains for 11-Bromoundecylsilane Based on Differentiated Evidence


Ambient‑Condition Self‑Assembled Monolayer Formation on Silicon Wafers for Biosensor Interfaces

The hydrolytic insensitivity (Rating 4) of 11‑bromoundecylsilane permits monolayer deposition on silicon wafers without the need for a glovebox . The resulting bromine‑terminated surface can be quantitatively converted to azide groups via SN2 reaction with NaN₃, enabling copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for biomolecule immobilization. This workflow has been validated for high‑reproducibility bacterial adhesion studies [1].

Corrosion‑Free Functionalization of Titanium Medical Implants with Antimicrobial Pterin Photosensitizers

Because 11‑bromoundecylsilane releases only H₂ during surface grafting, it can modify titanium without generating corrosive HCl that would pit the oxide layer . Subsequent in‑situ SN2 displacement of bromine with pterin yields photoactive surfaces that achieve 84.3 ± 15.6 % reduction in viable Staphylococcus aureus under irradiation [1], demonstrating a complete functionalization pipeline enabled by the hydridosilane head group.

Vapor‑Phase Deposition of Ultra‑Thin Dielectric Primers on Microelectronic Oxides

The relatively low boiling point (100–102 °C at 0.5 mmHg) and thermal stability of 11‑bromoundecylsilane make it suitable for vapor‑phase deposition (VPD) onto oxide surfaces in microelectronics fabrication . Hydridosilane VPD avoids the solvent‑induced aggregation and multilayer formation common with chlorosilane solution methods, yielding monolayer‑thick primers that improve adhesion of subsequent ALD‑grown high‑κ dielectrics.

Synthesis of Well‑Defined Polymer Brushes via Surface‑Initiated Atom Transfer Radical Polymerization (SI‑ATRP)

The terminal bromine atom of surface‑immobilized 11‑bromoundecylsilane serves directly as an ATRP initiator, eliminating the need for post‑modification with α‑bromoisobutyryl bromide. The ordered C11 spacer ensures uniform initiator presentation, leading to polymer brushes with lower dispersity and controlled dry thickness, as evidenced by ellipsometric monitoring of brush growth .

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